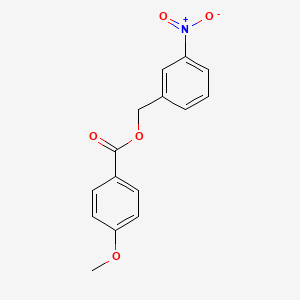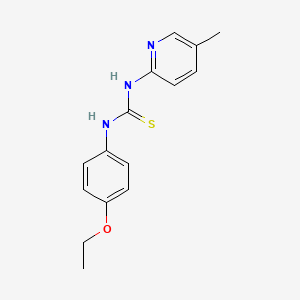
9-(2-phenoxyethyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-phenoxyethyl)-9H-purin-6-amine, also known as PEA, is a purine derivative that has been studied extensively due to its potential therapeutic applications. PEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
9-(2-phenoxyethyl)-9H-purin-6-amine exerts its effects through various mechanisms, including binding to adenosine receptors, inhibition of phosphodiesterase, and modulation of ion channels. 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to increase the levels of adenosine, which has neuroprotective and anti-inflammatory effects. 9-(2-phenoxyethyl)-9H-purin-6-amine also inhibits phosphodiesterase, which increases the levels of cyclic AMP, leading to various physiological effects.
Biochemical and Physiological Effects:
9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, modulation of the immune response, and inhibition of cancer cell growth. 9-(2-phenoxyethyl)-9H-purin-6-amine has also been found to improve cognitive function and can be used as a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(2-phenoxyethyl)-9H-purin-6-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 9-(2-phenoxyethyl)-9H-purin-6-amine has a short half-life, which can make it difficult to study its effects in vivo. Additionally, 9-(2-phenoxyethyl)-9H-purin-6-amine can be metabolized quickly, which can make it challenging to determine its mechanism of action.
Direcciones Futuras
There are several future directions for research on 9-(2-phenoxyethyl)-9H-purin-6-amine, including the development of new synthesis methods, the investigation of its effects on different types of cancer, and the exploration of its potential therapeutic applications in other fields. Additionally, further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Conclusion:
In conclusion, 9-(2-phenoxyethyl)-9H-purin-6-amine is a promising compound that has been studied extensively for its potential therapeutic applications. Its various biochemical and physiological effects make it a promising candidate for further research in various fields, including neuroscience, immunology, and oncology. Further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Métodos De Síntesis
9-(2-phenoxyethyl)-9H-purin-6-amine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromoethyl phenyl ether, which is then reacted with 6-chloropurine to form 9-(2-phenoxyethyl)-9H-purin-6-amine. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
9-(2-phenoxyethyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have neuroprotective effects and can improve cognitive function. In immunology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been shown to have anti-inflammatory properties and can modulate the immune response. In oncology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to inhibit the growth of cancer cells and can be used in combination with other anti-cancer drugs.
Propiedades
IUPAC Name |
9-(2-phenoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLREGIDRRRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-phenoxyethyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)



![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)





![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)